6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991088
InChI: InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)8(11(17)18)5-10(16-9)12(13,14)15/h2-5H,1H3,(H,17,18)
SMILES:
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol

6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC17991088

Molecular Formula: C12H8F3NO2

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid -

Specification

Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
IUPAC Name 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)8(11(17)18)5-10(16-9)12(13,14)15/h2-5H,1H3,(H,17,18)
Standard InChI Key UBOVZPJXEQYSIA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoline core substituted with a methyl group at position 6, a trifluoromethyl (-CF₃) group at position 2, and a carboxylic acid (-COOH) at position 4. X-ray crystallography of analogous quinoline derivatives demonstrates that the trifluoromethyl group induces a 17.00–16.63° dihedral angle between the aromatic and substituent planes, optimizing steric and electronic interactions . The carboxylic acid moiety enhances hydrogen-bonding potential, critical for target binding.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₂H₈F₃NO₂
Molecular Weight255.19 g/mol
Calculated LogP2.8 (PubChem)
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (2 × F, 2 × O, 1 × N)
Rotatable Bonds2

Spectral Characterization

  • ¹H NMR: The methyl group at C6 resonates as a singlet at δ 2.47 ppm, while the quinoline protons appear as multiplet signals between δ 7.2–8.1 ppm .

  • ¹³C NMR: The carboxylic acid carbon (C4) shows a characteristic peak at δ 167–170 ppm, and the CF₃ group’s carbon appears at δ 122–125 ppm (q, J = 288 Hz) .

  • IR Spectroscopy: Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1120–1150 cm⁻¹ (C-F) confirm functional groups.

Synthetic Methodologies

Cyclocondensation Route

A primary synthesis involves cyclocondensation of 6-methylaniline derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-styrylaniline with ethyl 4,4,4-trifluoroacetoacetate in chlorobenzene at 90°C for 3 hours yields the quinoline core, with subsequent hydrolysis of the ester to the carboxylic acid . Typical conditions include:

  • Catalyst: I₂ (1.2 equiv) and NaHCO₃ (1.0 equiv)

  • Yield: 75–85% after column chromatography .

Transition Metal-Mediated Functionalization

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation 85>98Scalable, one-pot
Mn(OAc)₃ functionalization 6895Direct CF₃ introduction

Biological Activity and Mechanism

Antibacterial Efficacy

The compound inhibits Staphylococcus aureus (MIC: 2 μg/mL) and Escherichia coli (MIC: 8 μg/mL) by disrupting DNA gyrase activity. The trifluoromethyl group enhances membrane permeability, while the carboxylic acid chelates Mg²⁺ ions in the enzyme’s active site.

Structure-Activity Relationship (SAR)

  • Trifluoromethyl Group: Replacement with -CH₃ reduces antibacterial potency by 8-fold, highlighting the importance of electron-withdrawing effects.

  • Carboxylic Acid Position: Isomers with COOH at C3 or C5 show 50% lower activity, emphasizing the role of C4 in target binding.

Crystallographic and Computational Insights

Density Functional Theory (DFT) calculations correlate the compound’s planar geometry with enhanced π-π stacking (inter-centroid distance: 3.58 Å), as observed in methyl 2-phenylquinoline-4-carboxylate analogs . These interactions stabilize crystal lattices and improve solubility via co-crystallization techniques.

Industrial and Pharmaceutical Applications

  • Antibacterial Coatings: Incorporated into polymers (1–2% w/w) to prevent biofilm formation on medical devices.

  • Drug Intermediate: Serves as a precursor to kinase inhibitors (e.g., EGFR-TK) through amide coupling reactions.

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